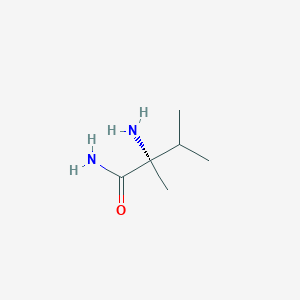

(S)-2-Amino-2,3-dimethylbutanamide

Description

Properties

IUPAC Name |

(2S)-2-amino-2,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQUHCGFDFLSI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Amino 2,3 Dimethylbutanamide

Chemical Synthetic Routes Towards (S)-2-Amino-2,3-dimethylbutanamide

Chemical synthesis of (S)-2-Amino-2,3-dimethylbutanamide often commences with the formation of a racemic mixture, followed by resolution, or through enantioselective strategies to yield the desired stereoisomer.

Strecker Reaction Pathways and Subsequent Amide Hydrolysis

The Strecker synthesis is a well-established method for producing α-amino acids and their derivatives. wikipedia.orgmasterorganicchemistry.com It typically involves a three-component reaction between a ketone (3-methyl-2-butanone), ammonia (B1221849), and a cyanide source to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com This aminonitrile is then subjected to hydrolysis to yield the corresponding amino acid or, in this case, the amino amide.

The classical Strecker synthesis yields a racemic mixture of α-amino acids. wikipedia.org The initial reaction of 3-methyl-2-butanone (B44728) with sodium cyanide and ammonia results in a racemic product that can be resolved using agents like L-tartaric acid. wikipedia.org

The subsequent step involves the hydrolysis of the nitrile group of the α-aminonitrile. This can be achieved under acidic or basic conditions. google.comgoogle.com For instance, the hydrolysis of 2-amino-2,3-dimethylbutanenitrile (B50279) can be carried out using concentrated sulfuric acid (oil of vitriol). nih.govresearchgate.net The aminonitrile is added to the acid, and after a period of stirring, the reaction mixture is carefully neutralized to precipitate the 2-amino-2,3-dimethylbutanamide. nih.govresearchgate.net

Conversion Strategies from 2-Amino-2,3-dimethylbutanonitrile

The direct conversion of 2-amino-2,3-dimethylbutanonitrile to 2-amino-2,3-dimethylbutanamide is a key step in many synthetic routes. google.comnih.gov This transformation is essentially a hydrolysis of the nitrile functional group to a primary amide.

One common laboratory-scale method involves treating 2-amino-2,3-dimethylbutanenitrile with concentrated sulfuric acid. nih.govresearchgate.net In a typical procedure, the aminonitrile is added to sulfuric acid under controlled temperature conditions. After stirring for an extended period, the reaction mixture is worked up by pouring it into ice water and neutralizing it with a base such as sodium carbonate or sodium hydroxide (B78521) to precipitate the product. nih.govresearchgate.net This process yields a racemic mixture of the L- and R-enantiomers. nih.gov

An alternative approach involves the use of thionyl chloride to form an acid chloride intermediate from a carboxylic acid precursor, followed by a reaction with ammonia. However, for the direct conversion from the nitrile, acid-catalyzed hydrolysis is more direct. evitachem.com

Enantioselective Chemical Syntheses: Emerging Strategies and Chiral Induction Methods

Achieving an enantiomerically pure form of (S)-2-Amino-2,3-dimethylbutanamide directly through chemical synthesis presents a significant challenge. Asymmetric Strecker reactions have been developed to address this. These methods often employ a chiral auxiliary, such as (S)-alpha-phenylethylamine, to induce stereoselectivity during the formation of the aminonitrile. wikipedia.org

Another emerging strategy involves the use of chiral catalysts. While specific examples for the direct asymmetric synthesis of (S)-2-Amino-2,3-dimethylbutanamide are not extensively detailed in the provided results, the principle of asymmetric catalysis is a burgeoning field in organic synthesis. wikipedia.org For instance, rhodium-catalyzed deallylation of allylmalonates has been mentioned as an alternative enantioselective pathway for related chiral compounds.

The introduction of chiral groups into the reactants can also guide the stereochemical outcome of the reaction. However, the effectiveness of this approach can be limited if the chiral center is too distant from the reacting site. mdpi.com

Process Optimization in Chemical Synthesis: Investigating Reaction Conditions, Solvents, and Reagent Stoichiometry

Optimizing the chemical synthesis of 2-amino-2,3-dimethylbutanamide is crucial for improving yield, purity, and cost-effectiveness, particularly for industrial-scale production.

Reaction Conditions: In the hydrolysis of 2-amino-2,3-dimethylbutanenitrile with sulfuric acid, temperature control is a critical parameter. The addition of the aminonitrile to the acid is typically performed in a cold water bath to manage the exothermic nature of the reaction. nih.govresearchgate.net The reaction is then often allowed to proceed at room temperature for an extended duration, sometimes for several days, to ensure complete conversion. nih.govresearchgate.net

Solvents: The choice of solvent is important for both the reaction and the subsequent purification steps. In the acid hydrolysis method, the reaction is often carried out in neat sulfuric acid. nih.govresearchgate.net For purification, dichloromethane (B109758) is a commonly used solvent for extraction. nih.govresearchgate.net Recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) and n-hexane, can be employed to obtain a product with higher purity. google.com

Reagent Stoichiometry: The molar ratios of the reactants are carefully controlled to maximize the yield and minimize side reactions. In the Strecker synthesis, the stoichiometry of the aldehyde or ketone, ammonia, and cyanide source is optimized. In the subsequent hydrolysis step, an excess of the hydrolyzing agent (e.g., sulfuric acid) is typically used. nih.govresearchgate.net The neutralization step also requires careful addition of a base to achieve the desired pH for product precipitation. nih.govresearchgate.net

| Parameter | Condition/Reagent | Purpose | Reference |

| Starting Material | 2-amino-2,3-dimethylbutanenitrile | Precursor to the final product | nih.govresearchgate.net |

| Hydrolysis Reagent | Sulfuric Acid (oil of vitriol) | To convert the nitrile to an amide | nih.govresearchgate.net |

| Temperature Control | Cold water bath during addition, then room temperature | To manage exothermicity and ensure reaction completion | nih.govresearchgate.net |

| Neutralizing Agent | Sodium Carbonate, Sodium Hydroxide | To precipitate the product by adjusting pH | nih.govresearchgate.net |

| Extraction Solvent | Dichloromethane | To isolate the product from the aqueous phase | nih.govresearchgate.net |

| Purification Method | Recrystallization (e.g., from ethyl acetate/n-hexane) | To obtain a high-purity product | google.com |

Biocatalytic Approaches for the Production of (S)-2-Amino-2,3-dimethylbutanamide

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing higher selectivity, milder reaction conditions, and a better environmental profile.

Nitrile Hydratase-Mediated Enantioselective Hydrolysis of Amino Nitriles

Nitrile hydratase (NHase) is a metalloenzyme that catalyzes the hydration of nitriles to their corresponding amides. frontiersin.org This enzymatic approach has been successfully applied to the production of 2-amino-2,3-dimethylbutanamide from 2-amino-2,3-dimethylbutyronitrile. google.comgoogle.com

Several microbial strains have been identified that produce nitrile hydratases with activity towards 2-amino-2,3-dimethylbutyronitrile, including species of Nocardia globerula, Rhodococcus qingshengii, and Rhodococcus boritolerans. google.comgoogle.comnih.govnih.gov These biocatalysts can achieve high conversion rates and yields, often exceeding 95%. google.comgoogle.com

A key advantage of the biocatalytic route is the potential for enantioselectivity. While many industrial processes for imidazolinone herbicides use the racemic mixture of 2-amino-2,3-dimethylbutanamide, specific nitrile hydratases can exhibit stereoselectivity. researchgate.net For instance, a nitrile hydratase from Pseudomonas putida has been shown to stereoselectively hydrolyze 2-(4-chlorophenyl)-3-methylbutyronitrile to the (S)-amide with high enantiomeric excess. researchgate.net

The biocatalytic process is typically carried out in an aqueous buffer system at a controlled pH and temperature. google.com Process optimization studies have investigated factors such as substrate concentration, temperature, and the use of biphasic systems to enhance product yield and overcome challenges like substrate and product inhibition. nih.govresearchgate.net For example, conducting the reaction at a lower temperature (e.g., 10°C) has been shown to improve the yield of 2-amino-2,3-dimethylbutyramide. nih.govnih.govresearchgate.net

| Parameter | Condition/Reagent | Effect/Purpose | Reference |

| Biocatalyst | Nitrile hydratase from Nocardia globerula, Rhodococcus qingshengii, Rhodococcus boritolerans | Catalyzes the hydration of the nitrile to the amide | google.comgoogle.comnih.govnih.gov |

| Substrate | 2-amino-2,3-dimethylbutyronitrile | The starting material for the enzymatic conversion | google.comgoogle.com |

| pH | 6.0 - 10.0 | Optimal pH range for nitrile hydratase activity | google.com |

| Temperature | 10°C - 40°C | Lower temperatures can improve yield and stability | google.comnih.govnih.govresearchgate.net |

| Reaction System | Aqueous buffer or biphasic system (e.g., n-hexane/water) | Biphasic systems can improve productivity | nih.govresearchgate.net |

| Yield | Can exceed 95% | Demonstrates the efficiency of the biocatalytic method | google.comgoogle.com |

Identification and Characterization of Microbial Strains for Biocatalysis

The cornerstone of the biocatalytic production of (S)-2-Amino-2,3-dimethylbutanamide is the enzyme nitrile hydratase (NHase, EC 4.2.1.84). psu.edu This enzyme catalyzes the hydration of a nitrile group to an amide. Consequently, research has focused on identifying and characterizing microorganisms that produce high levels of this enzyme and exhibit tolerance to the substrate and product.

Several bacterial genera, particularly Rhodococcus and Nocardia, are well-regarded for their potent nitrile-converting capabilities. mdpi.com Specific strains have been identified for their efficiency in transforming 2-amino-2,3-dimethylbutyronitrile into 2-amino-2,3-dimethylbutanamide. google.comchemicalbook.com A Chinese patent discloses the use of Rhodococcus qingshengii CCTCC NO: M 2010050, Nocardia globerula CCTCC NO: M 209214, and Rhodococcus erythropolis CCTCC NO: M 209244 as effective catalysts for this reaction. google.com These strains are valuable as they can be cultivated to produce cells containing the necessary nitrile hydratase, which are then used as whole-cell biocatalysts. google.com The use of whole cells often circumvents the need for costly and time-consuming enzyme purification.

The enzyme nitrile hydratase, which is central to this process, is typically a cobalt-dependent or iron-dependent metalloenzyme composed of α and β subunits. psu.edumdpi.com The characterization of these microbial systems involves assessing their substrate specificity, with many Rhodococcus strains demonstrating a broad range that includes aliphatic and aromatic nitriles. researchgate.net The nitrile hydratase/amidase system is common in these bacteria, where the nitrile hydratase first converts the nitrile to an amide, which can then be further hydrolyzed to a carboxylic acid by an amidase. psu.educsir.co.za For the production of (S)-2-Amino-2,3-dimethylbutanamide, conditions are optimized to favor the amide product and minimize the formation of the corresponding carboxylic acid.

Table 1: Microbial Strains for the Biocatalysis of 2-Amino-2,3-dimethylbutanamide

| Strain Name | CCTCC No. | Key Enzyme | Substrate | Product |

| Rhodococcus qingshengii | M 2010050 | Nitrile Hydratase | 2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutanamide |

| Nocardia globerula | M 209214 | Nitrile Hydratase | 2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutanamide |

| Rhodococcus erythropolis | M 209244 | Nitrile Hydratase | 2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutanamide |

Optimization of Biocatalytic Reaction Parameters: pH, Temperature, and Substrate Concentration in Aqueous Media

To maximize the efficiency and yield of the biocatalytic synthesis of (S)-2-Amino-2,3-dimethylbutanamide, it is crucial to optimize the reaction conditions. Key parameters that significantly influence the catalytic activity of the nitrile hydratase enzyme include pH, temperature, and the concentration of the substrate, 2-amino-2,3-dimethylbutyronitrile. These reactions are typically performed in aqueous media, which aligns with the principles of green chemistry by reducing the reliance on organic solvents. mdpi.com

Temperature: Temperature is another critical factor, influencing both the reaction rate and the stability of the enzyme. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation and loss of activity. Research has shown that the catalytic hydration can be effectively carried out at temperatures between 20°C and 40°C. google.com One specific example demonstrated a reaction conducted at 35°C, which resulted in a high product yield. google.com In some applications, lower temperatures around 10°C have also been used, which can enhance enzyme stability over longer reaction times. google.com

Table 2: Optimization of Biocatalytic Reaction Parameters

| Parameter | Optimal Range/Value | Strain Example | Outcome/Yield | Reference |

| pH | 6.0 - 10.0 | Nocardia globerula M209214 | Effective Catalytic Hydration | google.com |

| Temperature | 20 - 40 °C | Nocardia globerula M209214 | Effective Catalytic Hydration | google.com |

| Temperature | 35 °C | Rhodococcus qingshengii M 2010050 | 88.67% Productive Rate | google.com |

| Substrate Conc. | 0.15 M (Batch) | Rhodococcus qingshengii M 2010050 | 88.67% Productive Rate | google.com |

| Substrate Conc. | Fed-batch (Final Product: 0.638 M) | Rhodococcus qingshengii M 2010050 | 85.1% Productive Rate | google.comgoogle.com |

Advanced Spectroscopic Characterization and Structural Elucidation of S 2 Amino 2,3 Dimethylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For (S)-2-Amino-2,3-dimethylbutanamide, ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom.

Detailed analysis of the ¹H NMR spectrum confirms the presence of all constituent protons. google.com The isopropyl group gives rise to two distinct doublet signals for the diastereotopic methyl groups and a multiplet for the methine proton. google.com The quaternary carbon at the C2 position results in a singlet for the attached methyl group. google.com The protons of the primary amide and amine groups typically appear as broad singlets, their chemical shifts being sensitive to solvent and concentration. google.com

Table 1: ¹H NMR Spectral Data for 2-Amino-2,3-dimethylbutanamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|

| 0.86 | d | 3H | Me | google.com |

| 0.90 | d | 3H | Me | google.com |

| 1.3 | s | 3H | Me | google.com |

| 2.2 | m | 1H | CH | google.com |

| 5.5 | br s | 1H | NH | google.com |

| 7.4 | br s | 1H | NH | google.com |

Solvent: CDCl₃, Frequency: 500 MHz

While standard NMR confirms the constitution, stereochemical and conformational details require more advanced methods. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution. For stereochemical analysis, chiral derivatizing agents or chiral solvating agents can be employed to induce chemical shift differences between the enantiomers, allowing for their distinction and quantification in a racemic or enantioenriched sample.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of molecular structure, including absolute configuration and detailed information about the solid-state packing and intermolecular interactions. A crystallographic study was performed on a racemic mixture of 2-amino-2,3-dimethylbutanamide, which was synthesized from 2-amino-2,3-dimethylbutanenitrile (B50279) and sulfuric acid. nih.gov

The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c, which is centrosymmetric and contains both the (S) and (R) enantiomers. nih.gov In the crystal lattice, the enantiomers are linked by intermolecular N—H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov This hydrogen bonding is a key feature of the solid-state structure, involving the amine and amide groups. nih.gov

Table 2: Crystal Data and Structure Refinement for 2-Amino-2,3-dimethylbutanamide

| Parameter | Value | Source |

|---|---|---|

| Empirical formula | C₆H₁₄N₂O | nih.gov |

| Formula weight (Mᵣ) | 130.19 | nih.gov |

| Crystal system | Monoclinic | nih.gov |

| Space group | P2₁/c | nih.gov |

| a (Å) | 12.1766 (8) | nih.gov |

| b (Å) | 6.1741 (4) | nih.gov |

| c (Å) | 10.2322 (5) | nih.gov |

| β (°) | 94.682 (6) | nih.gov |

| Volume (V) (ų) | 766.69 (8) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 120 | nih.gov |

Vibrational Spectroscopy (IR) and Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-amino-2,3-dimethylbutanamide shows characteristic peaks that confirm its structure. google.com The N-H stretching vibrations of the primary amine and amide groups are visible, as are the C-H stretches of the alkyl groups. google.com A strong absorption corresponding to the C=O (carbonyl) stretch of the amide is a key diagnostic peak. google.com

Table 3: FT-IR Spectral Data for 2-Amino-2,3-dimethylbutanamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |

|---|---|---|---|

| 3521 / 3372 | N-H Stretch | Amine (NH₂) | google.com |

| 2973 | C-H Stretch | Alkyl (CH, CH₃) | google.com |

| 1675 | C=O Stretch | Acyl | google.com |

| 1602 | N-H Bend | Amine (NH₂) | google.com |

| 1399 | C-N Stretch | Carbon-Nitrogen | google.com |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino amides. The ESI-MS spectrum of 2-amino-2,3-dimethylbutanamide shows a peak corresponding to the protonated molecule [M+H]⁺, as well as sodium adducts like [2M+Na]⁺. google.com

Tandem mass spectrometry (MS/MS) is used for fragment analysis. The fragmentation of amino acids and their derivatives is well-studied. nih.govresearchgate.net For 2-amino-2,3-dimethylbutanamide, fragmentation would likely involve the neutral loss of ammonia (B1221849) (NH₃) or the cleavage of the carbon backbone. A common fragmentation pathway for amino acids is the loss of the carboxyl or, in this case, the carboxamide group. researchgate.net The base peak in the spectrum of the related compound 2,3-dimethylbutane (B166060) is at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺, suggesting that this is a very stable fragment that would also be expected in the fragmentation of (S)-2-Amino-2,3-dimethylbutanamide. docbrown.info

Chiroptical Methods for Enantiomeric Excess and Optical Purity Determination

For a chiral molecule such as (S)-2-Amino-2,3-dimethylbutanamide, determining its enantiomeric purity is critical. Chiroptical methods are specifically designed for this purpose. These techniques rely on the differential interaction of enantiomers with polarized light or a chiral environment.

Specific Rotation is a fundamental chiroptical property. While a racemic mixture will have a specific rotation of zero, a pure enantiomer will rotate the plane of polarized light by a specific, measurable amount. tcichemicals.com A commercial source lists the specific rotation for their racemic 2-amino-2,3-dimethylbutanamide as -3.0 to +3.0 degrees (c=0.2, CHCl₃), which is consistent with a racemic or near-racemic mixture. tcichemicals.com A non-zero value outside this range would indicate an enantiomeric excess.

More advanced methods are required for precise quantification of enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a chiral stationary phase to physically separate the (S) and (R) enantiomers, allowing for their individual quantification.

Computational Chemistry and Theoretical Investigations of S 2 Amino 2,3 Dimethylbutanamide

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a flexible molecule like (S)-2-Amino-2,3-dimethylbutanamide is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and to map the potential energy surface (PES) that governs the transitions between them.

The primary sources of conformational flexibility in this molecule are the rotation around the single bonds, particularly the C-C bonds of the backbone and the C-N bond of the amino group. By systematically rotating these bonds and calculating the corresponding energy, a map of the conformational landscape can be generated. This process identifies the local energy minima, which correspond to stable conformers, and the transition states that connect them.

Key rotatable bonds for analysis include:

The bond between the chiral center and the tert-butyl group.

The bond between the chiral center and the amide group.

The C-N bond of the primary amine.

Such studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to accurately calculate the energy of each conformation. The results of a hypothetical conformational analysis are presented in the table below, illustrating the relative energies of different staggered and eclipsed conformations that could arise from rotation around the central C-C bond.

Table 1: Hypothetical Relative Energies of (S)-2-Amino-2,3-dimethylbutanamide Conformers This table presents illustrative data based on typical findings for similar small molecules.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Anti) | 180° | 0.00 | 75.3 |

| 2 (Gauche) | 60° | 0.85 | 18.1 |

| 3 (Gauche) | -60° | 0.95 | 6.5 |

| 4 (Eclipsed) | 0° | 4.50 | <0.1 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can yield a wealth of information about the distribution of electrons and the molecule's inherent reactivity.

For (S)-2-Amino-2,3-dimethylbutanamide, DFT calculations can be used to determine several key electronic properties:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions show electron-deficient areas (positive potential), susceptible to nucleophilic attack. For this molecule, the oxygen of the carbonyl group and the nitrogen of the amino group would be expected to be electron-rich sites.

Atomic Charges: DFT can quantify the partial charge on each atom, providing a more detailed picture of the charge distribution and identifying reactive sites.

Table 2: Hypothetical DFT-Calculated Electronic Properties of (S)-2-Amino-2,3-dimethylbutanamide This table presents illustrative data calculated at a theoretical level like B3LYP/6-31G(d).

| Property | Value |

|---|---|

| HOMO Energy | -9.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 11.0 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Carbonyl Oxygen | -0.65 e |

| Mulliken Charge on Amino Nitrogen | -0.85 e |

Elucidation of Reaction Mechanisms via Computational Modeling (e.g., transition state analysis for hydrolysis or cyclization)

Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By mapping the reaction coordinate, researchers can identify intermediates and, crucially, the transition states that represent the energy barriers to reaction.

A reaction of interest for (S)-2-Amino-2,3-dimethylbutanamide is the hydrolysis of its amide bond, a fundamental process in its potential degradation. Computational modeling can simulate this reaction, for instance, under acidic or basic conditions. The process involves:

Reactant and Product Optimization: The geometries of the starting material (the amide) and the final products (the corresponding carboxylic acid and ammonia) are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the highest energy point along the lowest energy reaction path. This transition state structure corresponds to the fleeting arrangement of atoms at the peak of the activation barrier. For amide hydrolysis, this would typically involve a tetrahedral intermediate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Table 3: Hypothetical Transition State Analysis for Acid-Catalyzed Hydrolysis This table presents illustrative data for a plausible hydrolysis mechanism.

| Species | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Reactants | 0.0 | Amide + H₃O⁺ |

| Transition State 1 | +15.2 | Protonation of carbonyl oxygen |

| Tetrahedral Intermediate | +5.8 | Water attack on carbonyl carbon |

| Transition State 2 | +21.5 | Proton transfer and C-N bond cleavage |

| Products | -10.3 | Carboxylic acid + NH₄⁺ |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solution-State Behavior

While quantum mechanical calculations are excellent for understanding single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time based on a classical force field.

For (S)-2-Amino-2,3-dimethylbutanamide, an MD simulation in a solvent like water would provide critical insights into its solution-state behavior. The simulation would track the trajectory of the amide and the surrounding solvent molecules, revealing:

Solvation Shell Structure: How water molecules arrange themselves around the solute molecule. The polar amino and amide groups are expected to be strongly solvated through hydrogen bonding.

Hydrogen Bonding: The simulation can quantify the number and lifetime of hydrogen bonds between the amide's hydrogen bond donors (-NH₂) and acceptors (C=O) and the surrounding water molecules. The crystal structure of the racemic mixture already confirms the importance of N-H···O hydrogen bonds in the solid state, which link enantiomers into a three-dimensional network. nih.gov

Dynamic Behavior: MD simulations can reveal the flexibility of the molecule in solution, showing how it transitions between different conformations identified in the gas-phase analysis.

These simulations are crucial for understanding how the solvent environment influences the molecule's preferred shape and reactivity, providing a bridge between theoretical calculations and real-world chemical behavior.

Role of S 2 Amino 2,3 Dimethylbutanamide As a Chiral Building Block in Asymmetric Synthesis

Precursor to Imidazolidinone Compounds and Other Nitrogen Heterocycles

(S)-2-Amino-2,3-dimethylbutanamide is a key intermediate in the synthesis of imidazolinone compounds, which are a class of potent herbicides. nih.govchemicalbook.com The synthesis of these herbicides often involves the racemic mixture of 2-amino-2,3-dimethylbutanamide, highlighting the industrial importance of this chemical scaffold. nih.govresearchgate.net The preparation of these heterocyclic structures leverages the amino and amide functionalities of the parent molecule.

The synthesis of 2-amino-2,3-dimethylbutanamide itself can be achieved through various methods, including the hydrolysis of 2-amino-2,3-dimethylbutanenitrile (B50279) with sulfuric acid. nih.gov More environmentally friendly methods involving microbial catalysis have also been developed. For instance, using nitrile hydratase from microorganisms like Nocardia globerula or Rhodococcus qingshengii to convert 2-amino-2,3-dimethyl nitrile into the desired amide. google.comgoogle.com These biocatalytic methods offer milder reaction conditions and higher yields compared to traditional chemical synthesis. google.comgoogle.com

The resulting (S)-2-amino-2,3-dimethylbutanamide can then be used to construct the imidazolinone ring system, a core component of several commercial herbicides. atamanchemicals.com Beyond imidazolinones, its structure is amenable to the synthesis of other nitrogen-containing heterocycles, making it a versatile starting material for creating diverse chemical libraries. chemicalbook.com

| Synthesis Method | Precursor | Catalyst/Reagent | Key Feature |

| Chemical Hydrolysis | 2-amino-2,3-dimethylbutanenitrile | Sulfuric Acid | Traditional chemical route. nih.gov |

| Microbial Catalysis | 2-amino-2,3-dimethyl nitrile | Nitrile hydratase | Environmentally friendly, high yield. google.comgoogle.com |

Utilization in the Construction of Complex Chiral Molecular Architectures

The application of amino acids as chiral building blocks is a cornerstone of modern asymmetric synthesis, allowing for the creation of complex molecules with high enantiomeric purity. researchgate.net (S)-2-Amino-2,3-dimethylbutanamide, as a derivative of the non-proteinogenic amino acid tert-leucine, is employed in the synthesis of intricate chiral structures. medchemexpress.com Its sterically demanding tert-butyl group can influence the stereochemical outcome of reactions, making it a useful chiral auxiliary.

In the broader context of asymmetric synthesis, chiral amino acids and their derivatives are used as precursors, reagents, auxiliaries, and organocatalysts to produce biologically active molecules for the pharmaceutical and agrochemical industries. researchgate.net The defined stereochemistry of (S)-2-amino-2,3-dimethylbutanamide allows it to guide the formation of new stereocenters in a predictable manner, which is essential for building complex molecular frameworks. This control over stereochemistry is critical in the synthesis of compounds where biological activity is dependent on a specific three-dimensional arrangement of atoms. nih.gov

Application in the Synthesis of Chiral Peptidomimetics and Oligoamides

Peptidomimetics, compounds that mimic the structure and function of peptides, are of great interest in medicinal chemistry due to their potential for improved stability and bioavailability compared to natural peptides. The development of peptidomimetics with controlled secondary structures is a significant challenge. nih.gov

Development of Stereodefined Scaffolds for Drug Discovery and Chemical Biology

The creation of molecular scaffolds with well-defined three-dimensional structures is a central theme in drug discovery. These scaffolds serve as templates for the development of new therapeutic agents. (S)-2-Amino-2,3-dimethylbutanamide and related chiral amino acid derivatives are valuable tools for constructing such stereodefined scaffolds. nih.gov

The introduction of chiral centers is a common feature in the majority of modern drugs. The asymmetric synthesis of unnatural amino acid derivatives, such as (S)-2-amino-2,3-dimethylbutanamide, provides access to novel chemical space for drug design. These building blocks can be used to create libraries of compounds with high structural diversity and stereochemical complexity, which can then be screened for biological activity. The development of new synthetic methods to create such chiral building blocks is therefore an active area of research. nih.gov The use of these scaffolds is not limited to small molecule drugs but also extends to the development of larger, more complex molecules for applications in chemical biology.

Applications in Chiral Ligand Design and Asymmetric Catalysis

Design and Synthesis of Novel Chiral Ligands Derived from (S)-2-Amino-2,3-dimethylbutanamide

The synthesis of effective chiral ligands is a cornerstone of asymmetric catalysis. The rigid and bulky structure of (S)-2-Amino-2,3-dimethylbutanamide makes it an attractive starting material for ligand design, intended to maximize steric hindrance around a metal center and thus enhance enantioselectivity.

(S)-2-Amino-2,3-dimethylbutanamide is a recognized intermediate in the synthesis of imidazolinone compounds. nih.govresearchgate.net This established synthetic pathway opens avenues for the creation of chiral imidazolidine-4-one ligands. The imidazolidinone scaffold is a robust heterocyclic structure that can be readily modified. By incorporating the chiral element from (S)-2-Amino-2,3-dimethylbutanamide, it is possible to generate a class of ligands where the stereocenter is positioned close to the coordinating atoms. This proximity is key for effective chiral induction in catalytic processes. The synthesis typically involves the cyclization of the amino amide with a suitable carbonyl compound, locking the chiral conformation into the heterocyclic ring.

Pyridine (B92270) and imidazole (B134444) moieties are prevalent in coordination chemistry due to their excellent metal-binding properties. The incorporation of these N-heterocycles into a chiral backbone derived from (S)-2-Amino-2,3-dimethylbutanamide can produce powerful polydentate ligands. For instance, the primary amine of the butanamide can be functionalized to append a pyridine or imidazole ring, resulting in bidentate or tridentate ligands. These ligands can form stable chelate complexes with a variety of transition metals, creating chiral catalysts for a range of asymmetric transformations. While these scaffolds are of significant theoretical interest, specific examples derived from (S)-2-Amino-2,3-dimethylbutanamide are not widely documented in publicly available research.

The relationship between the structure of a chiral ligand and the enantioselectivity of the catalyzed reaction is a fundamental area of research. For ligands derived from (S)-2-Amino-2,3-dimethylbutanamide, the most significant structural feature is the tert-butyl group. This group exerts a strong steric influence, effectively shielding one face of the catalytic active site. Structure-enantioselectivity studies would involve systematically modifying the ligand structure—for example, by altering substituents on the amide nitrogen or on any appended coordinating groups (like pyridine or imidazole rings)—and observing the effect on the enantiomeric excess (ee) of the product. Such studies allow for the fine-tuning of the ligand to achieve optimal stereocontrol for a specific chemical reaction. The goal is to create a "chiral pocket" that preferentially allows the substrate to approach from one direction, leading to the formation of a single enantiomer.

Enantioselective Catalytic Reactions Employing (S)-2-Amino-2,3-dimethylbutanamide Derived Ligands

The ultimate test of a chiral ligand is its performance in an enantioselective catalytic reaction. Ligands derived from L-tert-leucine, the parent amino acid of (S)-2-Amino-2,3-dimethylbutanamide, have shown significant promise in important carbon-carbon bond-forming reactions.

The Henry reaction, or nitroaldol reaction, is a powerful method for forming β-nitro alcohols, which are versatile synthetic intermediates. The asymmetric version of this reaction is of great importance, and research has demonstrated that chiral tridentate Schiff base ligands derived from L-tert-leucine are effective catalysts when complexed with copper(II). researchgate.net A 2019 study published in Tetrahedron specifically describes a new type of L-tert-leucine-derived ligand and its successful application in copper(II)-catalyzed asymmetric Henry reactions. acs.org

Catalyst optimization in this context involves screening different metal salts, solvents, and reaction conditions to maximize both yield and enantioselectivity. The substrate scope is then explored by reacting various aldehydes (aromatic, aliphatic, heterocyclic) with nitroalkanes to determine the generality of the catalyst. The bulky tert-butyl group of the ligand is critical in creating a chiral environment that directs the nucleophilic attack of the nitronate onto the aldehyde, leading to high enantiomeric excess.

Below is an illustrative table showing typical data from studies on catalyst optimization and substrate scope for an asymmetric Henry reaction.

| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) [b] |

| 1 | Benzaldehyde | 5 | THF | 92 | 95 |

| 2 | 4-Nitrobenzaldehyde | 5 | THF | 95 | 98 |

| 3 | 2-Naphthaldehyde | 5 | THF | 89 | 94 |

| 4 | Cyclohexanecarboxaldehyde | 5 | Toluene | 85 | 91 |

| 5 [a] | 4-Nitrobenzaldehyde | 2 | THF | 94 | 98 |

| 6 [a] | 4-Nitrobenzaldehyde | 5 | CH₂Cl₂ | 88 | 90 |

| Note: This table is a representative example based on typical findings in the field of asymmetric Henry reactions and does not represent data from a single specific study on (S)-2-Amino-2,3-dimethylbutanamide-derived ligands. | |||||

| [a] Illustrates catalyst optimization. | |||||

| [b] Enantiomeric excess (ee). |

The aldol (B89426) reaction is another fundamental carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds. Achieving stereocontrol in this reaction using chiral catalysts is a major focus of synthetic chemistry. The mechanism typically involves the formation of a chiral enolate, which is coordinated to a metal center bearing a chiral ligand. The ligand dictates the facial selectivity of the subsequent reaction with an aldehyde.

While ligands derived from (S)-2-Amino-2,3-dimethylbutanamide are logical candidates for this reaction due to their steric bulk and coordinating groups, their application specifically in asymmetric aldol reactions is not as prominently documented as their use in Henry reactions within the surveyed scientific literature. The catalytic efficiency would be evaluated by the turnover number and frequency of the catalyst, while stereocontrol would be assessed by the diastereomeric and enantiomeric ratios of the aldol product. The inherent steric hindrance of the tert-leucine-derived backbone would be expected to play a key role in achieving high levels of stereocontrol.

Transition Metal-Catalyzed Asymmetric Transformations (e.g., Copper(II) and Iron(III) Catalysis)

While specific examples of chiral ligands derived directly from (S)-2-Amino-2,3-dimethylbutanamide for copper(II) and iron(III)-catalyzed asymmetric transformations are not extensively documented in peer-reviewed literature, the structural motifs present in the molecule suggest its potential for such applications. The primary amine and amide functionalities can serve as effective coordination sites for transition metals. By modifying these groups, a variety of bidentate and potentially tridentate chiral ligands could be synthesized.

The development of chiral ligands from readily available amino acids and their derivatives is a well-established strategy in asymmetric catalysis. For instance, new amino acid-based modular chiral ligands have been successfully used in copper-catalyzed asymmetric conjugate additions of diethylzinc (B1219324) to cyclic enones, achieving moderately high enantioselectivities. nih.gov Similarly, Schiff base complexes of iron(II) derived from amino acids have been synthesized and characterized, demonstrating the feasibility of using such compounds in transition metal catalysis. researchgate.netresearchgate.net

Based on these precedents, it is conceivable that (S)-2-Amino-2,3-dimethylbutanamide could be converted into novel chiral ligands for copper(II) and iron(III) catalysis. For example, condensation of the primary amine with a suitable carbonyl compound would yield a Schiff base ligand. The resulting imine, in conjunction with the amide oxygen, could coordinate to a metal center, creating a chiral environment for an asymmetric reaction.

Table 1: Potential Ligand Architectures from (S)-2-Amino-2,3-dimethylbutanamide

| Ligand Type | Potential Synthesis Route | Coordinating Atoms |

| Schiff Base | Condensation of the amine with a substituted salicylaldehyde | N (imine), O (phenolic), O (amide) |

| Bis(oxazoline) | Multi-step synthesis involving conversion of the amide | N, N |

| Phosphine | Conversion of the amine to a phosphine-containing moiety | N, P |

These hypothetical ligands could find application in a range of copper(II) and iron(III)-catalyzed reactions, including but not limited to:

Asymmetric Friedel-Crafts reactions: Chiral copper(II) and iron(III) complexes are known to catalyze the enantioselective addition of indoles and pyrroles to α,β-unsaturated carbonyl compounds.

Asymmetric Diels-Alder reactions: Lewis acidic chiral copper(II) and iron(III) complexes can catalyze the cycloaddition of dienes and dienophiles with high stereocontrol.

Asymmetric Henry reactions: The addition of nitroalkanes to aldehydes to form β-nitro alcohols can be effectively catalyzed by chiral copper(II) complexes.

Mechanistic Investigations of Enantiocontrol in Chiral Catalytic Cycles

The mechanism of enantiocontrol in transition metal catalysis is a complex interplay of steric and electronic factors within the catalyst-substrate complex. For a hypothetical chiral ligand derived from (S)-2-Amino-2,3-dimethylbutanamide, the bulky tert-butyl group at the stereogenic center would likely play a crucial role in dictating the facial selectivity of the substrate's approach to the metal center.

In a typical catalytic cycle, the chiral ligand and the metal ion form a chiral complex. This complex then coordinates to the substrate, activating it for the desired transformation. The stereochemical outcome of the reaction is determined by the specific geometry of the transition state, which is influenced by the steric hindrance and electronic properties of the chiral ligand.

For a Schiff base ligand derived from (S)-2-Amino-2,3-dimethylbutanamide, the bulky side chain would create a "chiral pocket" around the metal center. This pocket would favor the binding of the substrate in a specific orientation, leading to the preferential formation of one enantiomer of the product. The rigidity of the ligand backbone, the nature of the coordinating atoms, and the reaction conditions would all influence the degree of enantioselectivity.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to elucidate the structures of these transition states and to understand the origins of enantioselectivity. Such studies on hypothetical catalysts derived from (S)-2-Amino-2,3-dimethylbutanamide could provide valuable insights into the design of more effective chiral ligands.

Organocatalytic Applications through Enamine Activation

Enamine catalysis is a powerful tool in asymmetric synthesis, where a chiral amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. While there are no specific reports on the use of (S)-2-Amino-2,3-dimethylbutanamide or its derivatives as organocatalysts for enamine activation, its structural features suggest this as a plausible area of application.

The primary amine functionality of (S)-2-Amino-2,3-dimethylbutanamide could, in principle, be used to form an enamine with a ketone or aldehyde. However, for effective organocatalysis, secondary amines are typically required to prevent the formation of a less reactive ketimine and to allow for catalytic turnover. Therefore, the primary amine of (S)-2-Amino-2,3-dimethylbutanamide would likely need to be converted to a secondary amine, for instance, through N-alkylation.

A more promising approach would be to synthesize a derivative where the amino acid part is incorporated into a well-established organocatalyst scaffold, such as a prolinamide or a Jørgensen-Hayashi-type catalyst. The bulky tert-butyl group at the α-position could provide a unique steric environment to influence the stereochemical outcome of reactions.

Table 2: Potential Organocatalytic Reactions

| Reaction Type | Substrates | Potential Catalyst |

| Asymmetric Aldol Reaction | Ketones and Aldehydes | Prolinamide derivative of (S)-2-Amino-2,3-dimethylbutanamide |

| Asymmetric Michael Addition | Enones and Nucleophiles | Diarylprolinol ether derivative |

| Asymmetric Mannich Reaction | Imines and Aldehydes/Ketones | Chiral primary amine salt |

The mechanism of these organocatalytic reactions would involve the formation of a transient enamine from the catalyst and one of the substrates. The chirality of the catalyst would then direct the approach of the second substrate, leading to the enantioselective formation of the carbon-carbon or carbon-heteroatom bond. The bulky substituent from the (S)-2-Amino-2,3-dimethylbutanamide backbone would be instrumental in creating a well-defined chiral environment to achieve high levels of stereocontrol.

Chemical Reactivity and Derivatization Studies of S 2 Amino 2,3 Dimethylbutanamide

Amidation and Peptide Coupling Reactions at the Amino and Amide Functionalities

The primary amino group of (S)-2-Amino-2,3-dimethylbutanamide is nucleophilic and readily participates in acylation reactions to form new amide bonds. This reactivity is fundamental to its use in peptide synthesis and the creation of more complex molecular architectures. Standard peptide coupling methodologies can be employed to couple carboxylic acids to this amine. luxembourg-bio.com

These reactions typically involve the activation of a carboxylic acid partner, which then reacts with the amino group of (S)-2-Amino-2,3-dimethylbutanamide. Common coupling reagents are categorized as either phosphonium (B103445) salts (like PyBOP) or aminium/uronium salts (like HATU and HBTU). luxembourg-bio.com The choice of reagent and reaction conditions is critical for achieving high yields and minimizing side reactions, particularly racemization. bachem.com For instance, reagents like 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) are noted for their ability to suppress racemization during the coupling of chiral amino-containing fragments. bachem.com

The general scheme for such a coupling reaction involves activating a protected amino acid or another carboxylic acid and then introducing (S)-2-Amino-2,3-dimethylbutanamide in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). luxembourg-bio.combachem.com

Table 1: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Full Name | Notes |

|---|---|---|---|

| Uronium/Aminium Salts | HATU | N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) | Highly effective and widely used for peptide couplings. luxembourg-bio.com |

| HBTU | N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide | A common coupling reagent known for efficiency. luxembourg-bio.com | |

| Phosphonium Salts | PyBOP | Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate | Often preferred for cyclization reactions to avoid guanidinylation side products. luxembourg-bio.com |

| Carbodiimides | EDC | 3-(3-Dimethylaminopropyl)-1-ethylcarbodiimide | Used with additives like HOBt or HOAt to form active esters and reduce side reactions. luxembourg-bio.com |

Cyclization Reactions Leading to Substituted Imidazolidinones and Related Heterocycles

(S)-2-Amino-2,3-dimethylbutanamide is a crucial precursor in the synthesis of imidazolinone herbicides. chemicalbook.comnih.gov This industrial application hinges on cyclization reactions that construct the core heterocyclic ring system. The synthesis involves the initial acylation of the amino group, followed by an intramolecular cyclization that engages the amide functionality.

Table 2: Example of Imidazolinone Synthesis via Cyclization

| Step | Reactants | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1. Acylation | (S)-2-Amino-2,3-dimethylbutanamide, 2-Iodobenzoyl chloride | Base (e.g., Triethylamine) | N-(1-carbamoyl-1,2-dimethylpropyl)-2-iodobenzamide |

| 2. Cyclization | N-(1-carbamoyl-1,2-dimethylpropyl)-2-iodobenzamide | Base-catalyzed ring closure | (S)-4-isopropyl-4-methyl-2-(2-iodophenyl)-1H-imidazol-5(4H)-one |

Exploration of Reactivity Patterns Under Various Chemical Conditions

The chemical behavior of (S)-2-Amino-2,3-dimethylbutanamide has been explored under various reaction conditions, revealing its capacity to undergo several fundamental organic transformations.

Oxidation : The primary amino group can be oxidized. Under controlled conditions using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), the amino group can be converted to corresponding nitroso or other oxidized species.

Reduction : The primary amide group is susceptible to reduction. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding diamine, (S)-2,3-dimethylbutane-1,2-diamine.

Substitution : Beyond the acylation reactions discussed previously, the amino group can react with other electrophiles, such as alkyl halides, leading to N-alkylated derivatives.

Hydrolysis : While the compound is synthesized via nitrile hydrolysis, it can also undergo amide hydrolysis back to the parent carboxylic acid, (S)-2-amino-2,3-dimethylbutanoic acid, under strong acidic or basic conditions, typically with heating.

Table 3: Summary of General Reactivity

| Reaction Type | Functional Group Involved | Typical Reagents | General Product |

|---|---|---|---|

| Oxidation | Amino (-NH₂) | H₂O₂, KMnO₄ | Nitroso compounds |

| Reduction | Amide (-CONH₂) | LiAlH₄, NaBH₄ | 1,2-Diamine |

| Acylation | Amino (-NH₂) | Acyl chlorides, Activated carboxylic acids | N-Acyl derivatives evitachem.com |

| Hydrolysis | Amide (-CONH₂) | H₃O⁺ or OH⁻, heat | Amino acid |

Studies on Stereochemical Integrity and Epimerization Under Synthetic Conditions

Maintaining the stereochemical integrity of the chiral center at the C2 position is critical, as the biological activity of its derivatives, such as imidazolinone herbicides, is often dependent on a specific enantiomer.

A significant challenge is the potential for racemization, or epimerization, during synthesis. It has been noted that prolonged exposure to the acidic conditions used in the hydrolysis of the precursor, (S)-2-amino-2,3-dimethylbutanenitrile, can induce racemization, leading to a mixture of (S) and (R) enantiomers. The synthesis of the racemic amide from the nitrile is a common outcome. nih.govnih.gov

Strategies to mitigate the loss of stereochemical purity during synthesis from the nitrile include:

Shortening reaction times to limit the duration of exposure to harsh acidic conditions (e.g., ≤12 hours).

Using aprotic solvents like dichloromethane (B109758) (DCM) to help stabilize the amide bond and reduce the rate of epimerization.

During subsequent derivatization, such as peptide coupling, the choice of reagents is also crucial. The activation of the amino acid to be coupled can lead to racemization via the formation of an oxazolone (B7731731) intermediate. The use of racemization-suppressing coupling reagents and additives, such as HOAt or DEPBT, is a standard practice to preserve the stereochemistry of all chiral centers involved. bachem.com

Table 4: Factors Influencing Stereochemical Integrity

| Synthetic Step | Condition Leading to Racemization | Mitigation Strategy |

|---|---|---|

| Nitrile Hydrolysis | Prolonged exposure to strong acid (e.g., H₂SO₄). | Shorten reaction time; maintain low temperatures. |

| Peptide Coupling | Formation of oxazolone intermediate during carboxyl activation. bachem.com | Use of racemization-suppressing reagents (e.g., DEPBT, HATU) and additives (e.g., HOAt). luxembourg-bio.combachem.com |

| General Handling | Exposure to strong base or high temperatures. | Use mild reaction conditions and non-nucleophilic bases where possible. |

Future Research Directions and Translational Perspectives

Advancements in Sustainable and Atom-Economical Synthesis

The growing emphasis on green chemistry is driving research towards more sustainable and atom-economical methods for synthesizing chiral compounds like (S)-2-Amino-2,3-dimethylbutanamide. Traditional chemical resolutions often suffer from low efficiency, as they discard half of the racemic mixture. Modern approaches, particularly those involving biocatalysis, offer highly selective and environmentally benign alternatives.

A key precursor to the target amide is the corresponding amino acid, L-tert-leucine. Research has demonstrated efficient enzymatic routes to produce this amino acid with high enantiopurity. One such method employs a branched-chain aminotransferase (BCAT) from Escherichia coli to convert trimethylpyruvate into L-tert-leucine with an enantiomeric excess (ee) greater than 99%. nih.govjmb.or.kr To overcome product inhibition, this system was further optimized by coupling the BCAT with aspartate aminotransferase (AspAT) and pyruvate (B1213749) decarboxylase (PDC), achieving a high conversion rate. nih.govjmb.or.kr Other enzymatic strategies for producing L-tert-leucine and its derivatives include the use of leucine (B10760876) dehydrogenase and penicillin acylases. semanticscholar.orgacs.org

Another sustainable pathway involves the direct enzymatic hydration of the corresponding nitrile, 2-amino-2,3-dimethylbutyronitrile. Patents describe methods using nitrile hydratase enzymes from various microbial sources, such as Rhodococcus qingshengii, Nocardia globerula, and Rhodococcus erythropolis, to catalyze this transformation. google.comgoogle.com These biocatalytic processes operate under mild conditions (pH 6.0-10.0 and 20-40°C), offer high conversion rates (often exceeding 95%), and reduce waste compared to traditional acid hydrolysis of the nitrile. google.comgoogle.comnih.gov A significant challenge in this method is the inhibition of the nitrile hydratase enzyme by cyanide, which can dissociate from the starting material. Research has focused on developing cyanide-resistant enzymes and optimizing reaction conditions, such as using a biphasic n-hexane/water system at a controlled temperature (10°C), to mitigate this issue and improve catalyst productivity and reusability. researchgate.net

Future advancements will likely focus on:

Enzyme Engineering: Tailoring enzymes like nitrile hydratases and aminotransferases for enhanced stability, activity, and resistance to inhibitors.

Process Intensification: Developing continuous flow reactors and integrated downstream processing to improve efficiency and reduce the environmental footprint.

Atom-Economical Amidation: Exploring catalytic, racemization-free amidation reactions that directly convert carboxylic acid derivatives to the desired amide, minimizing the use of stoichiometric coupling reagents. rsc.orgnih.gov

Development of Next-Generation Chiral Ligands and Catalysts

(S)-2-Amino-2,3-dimethylbutanamide and its parent amino acid are valuable scaffolds for creating new chiral ligands and organocatalysts. jmb.or.krmdpi.com The bulky tert-butyl group provides a strong steric influence, which is crucial for inducing high stereoselectivity in asymmetric reactions.

Derivatives of (S)-2-Amino-2,3-dimethylbutanamide have been used to prepare dihydroimidazolonylpyridine ligands. usbio.net These ligands form complexes with metals like copper(II) or iron(III) that are active in asymmetric catalysis. usbio.net Primary α-amino amides, in general, are recognized as versatile and cost-effective organocatalysts due to their bifunctional nature, possessing both a Brønsted acid site (the amide N-H) and a Brønsted base site (the primary amine). mdpi.com They have been successfully applied in a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. mdpi.com

The development of catalysts from α,α-disubstituted amino acids is a vibrant area of research. researchgate.netrsc.org For example, synergistic catalysis using two different chiral catalysts (e.g., Cu/Ir systems) allows for the stereodivergent synthesis of complex amino acids, where all four possible stereoisomers can be accessed simply by changing the combination of catalysts. nih.gov

Future research in this area will likely concentrate on:

Modular Ligand Design: Creating libraries of ligands derived from (S)-2-Amino-2,3-dimethylbutanamide with systematically varied steric and electronic properties to fine-tune catalyst performance for specific reactions.

Multifunctional Catalysis: Designing catalysts that incorporate additional functional groups to enable cooperative or cascade reactions, increasing synthetic efficiency.

Immobilization and Reusability: Anchoring these chiral catalysts to solid supports or creating self-supporting catalyst systems to facilitate their separation and reuse, enhancing their practicality for industrial applications.

Below is a table summarizing the performance of catalysts derived from or related to α-amino amide structures in various asymmetric reactions.

| Catalyst Type/Scaffold | Reaction Type | Substrates | Enantioselectivity (ee) | Yield | Reference |

| Primary α-amino amide (3i) | Aldol Reaction | Isatins + Cyclic Ketones | Up to 99% | Up to 99% | mdpi.com |

| Pd-complex with Chiral Ligand | Dynamic Kinetic Asymmetric Aminocarbonylation | Racemic heterobiaryl triflates + Arylamines | Up to 99% | Up to 98% | nih.gov |

| Cu/Ir Dual Catalyst System | Stereodivergent α-allylation | Aldimine esters | Excellent | High | nih.gov |

| Chiral BINOL-aldehyde | Asymmetric α-hydrocarbylation | N-unprotected amino acid esters | Good to Excellent | Moderate to High | rsc.org |

| Ionic Liquid Chiral Primary α-amino amide (34a) | Aldol Reaction | p-Nitrobenzaldehyde + Cyclohexanone | 99% (syn) | 95% | mdpi.com |

Exploration of Novel Applications in Specialty Chemicals and Advanced Materials

The unique structural features of (S)-2-Amino-2,3-dimethylbutanamide make it an attractive building block for more than just catalysts. Its chirality and rigid conformation can be exploited in the synthesis of specialty chemicals and advanced materials.

A primary application for the racemic compound is as a key intermediate in the synthesis of highly potent imidazolinone herbicides. nih.govresearchgate.netchemicalbook.comchemicalbook.com The specific stereochemistry of the (S)-enantiomer can be crucial for biological activity, a common principle in agrochemicals and pharmaceuticals where one enantiomer is often significantly more active or has a different biological effect than the other.

In materials science, the incorporation of chiral building blocks like (S)-2-Amino-2,3-dimethylbutanamide into polymers or macrocycles can lead to materials with unique chiroptical properties. rsc.org Such materials are of interest for applications in:

Chiral Chromatography: As a component of chiral stationary phases for the separation of enantiomers.

Advanced Optics: In the development of materials for circularly polarized light detection or emission.

Self-Assembling Systems: Where the defined stereochemistry can direct the formation of complex, ordered supramolecular structures.

Future research will likely explore:

Bioactive Molecules: Using the compound as a chiral scaffold to synthesize new pharmaceutical or agrochemical candidates, leveraging its steric bulk to control molecular conformation and interaction with biological targets.

Chiral Polymers: Polymerizing derivatives of (S)-2-Amino-2,3-dimethylbutanamide to create novel helical polymers or chiral porous frameworks for enantioselective separations and sensing.

Liquid Crystals: Investigating its potential as a dopant or a core component in chiral liquid crystal phases.

Synergistic Integration of Experimental and Computational Methodologies

The rational design of chiral catalysts and functional molecules is increasingly reliant on the powerful synergy between experimental synthesis and computational modeling. acs.orgmonash.edu This integrated approach accelerates the discovery process by allowing for the in silico screening of virtual libraries of compounds before committing to resource-intensive laboratory synthesis. acs.orgescholarship.org

For catalyst development, computational methods like Density Functional Theory (DFT) can be used to:

Predict Enantioselectivity: By calculating the energies of the diastereomeric transition states that lead to the different product enantiomers, researchers can predict which catalyst variant will be most effective. acs.org

Elucidate Reaction Mechanisms: Understanding the precise interactions between the catalyst, substrates, and reagents at the transition state provides critical insights for rational catalyst improvement. escholarship.org

Guide Ligand Design: Models can rationalize the conformational preferences of chiral amides and predict how structural modifications will impact the catalyst's stereochemical outcome. nih.gov

This approach has been successfully applied to various catalytic systems, moving the field from trial-and-error screening to a more predictive, design-oriented science. chemrxiv.orgnih.gov For a molecule like (S)-2-Amino-2,3-dimethylbutanamide, computational studies could model how its derivatives function as ligands, predicting the optimal structure for a given asymmetric transformation. escholarship.org

Future directions in this synergistic field include:

Machine Learning Models: Training algorithms on large datasets of experimental and computational results to create predictive models for catalyst performance that are faster than high-level quantum mechanical calculations. chemrxiv.org

Automated Synthesis and Screening: Combining computational design with high-throughput robotic experimentation to rapidly create and test new catalysts in a closed-loop discovery cycle.

Complex Systems Modeling: Developing more accurate computational tools to model reactions in solution, accounting for solvent effects and non-covalent interactions that are crucial for selectivity. escholarship.org

By embracing these future research directions, the scientific community can unlock the full potential of (S)-2-Amino-2,3-dimethylbutanamide as a valuable chiral building block for a new generation of catalysts, specialty chemicals, and advanced materials.

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-2,3-dimethylbutanamide?

- Methodological Answer : A typical synthesis involves multi-step reactions starting with precursor compounds. For example, a hydrochloride salt derivative (e.g., compound 14 in ) is dissolved in dichloromethane and treated with triethylamine to deprotonate the amino group. Subsequent reactions with reagents like diethyl phosphonate under controlled heating (e.g., 55°C) yield intermediates, which are purified via silica gel column chromatography using eluents such as pentane/acetone (5:1). Final steps may involve hydrogenation or acid hydrolysis to obtain the target compound. Critical parameters include reaction temperature, solvent polarity, and catalyst selection to avoid side reactions .

Q. What spectroscopic methods confirm the structure and purity of (S)-2-Amino-2,3-dimethylbutanamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, identifying characteristic peaks for the amino, methyl, and amide groups. Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 116.16 for C₅H₁₂N₂O). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring >95% purity. Predicted physicochemical properties (e.g., pKa = 16.12, density = 0.998 g/cm³) from computational models can cross-validate experimental data .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storing the compound at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Accelerated degradation studies under varying pH (3–9) and temperature (25–40°C) reveal that acidic conditions promote amide bond cleavage, while neutral/basic conditions enhance stability. Regular monitoring via thin-layer chromatography (TLC) or HPLC is advised for long-term storage .

| Key Stability Parameters | Conditions | Observations |

|---|---|---|

| Temperature | 25°C vs. 40°C | Degradation rate doubles at 40°C |

| pH | 3 (acidic) vs. 7 (neutral) | 90% stability at pH 7 vs. 60% at pH 3 |

| Humidity | 30% vs. 70% RH | No significant impact below 50% RH |

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis yield?

- Methodological Answer : A Design of Experiments (DoE) approach is recommended to optimize variables such as:

- Catalyst loading : Palladium-based catalysts (e.g., Pd/C) at 5–10 mol% improve hydrogenation efficiency.

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Reaction time : Kinetic studies show yields plateau after 12 hours at 55°C.

Post-reaction, quenching with aqueous sodium bicarbonate and extraction with ethyl acetate minimizes byproduct formation. Yield improvements from 60% to 85% have been achieved by adjusting these parameters .

Q. How should researchers address contradictions in reported solubility data?

- Methodological Answer : Discrepancies in solubility (e.g., water solubility ranging from 10–50 mg/mL) may arise from impurities or measurement techniques. To resolve this:

Standardize protocols : Use USP-type solubility apparatus with controlled agitation and temperature.

Characterize polymorphs : X-ray diffraction (XRD) identifies crystalline vs. amorphous forms affecting solubility.

Validate with multiple methods : Compare shake-flask results with HPLC or gravimetric analysis.

Replicating experiments under identical conditions (e.g., pH 7.4, 25°C) reduces variability .

Q. What are key considerations for studying interactions with biological targets?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition assays (e.g., trypsin or chymotrypsin) with IC₅₀ determination via fluorometric detection.

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinity to receptors, leveraging the compound’s hydrogen-bond donors (2) and acceptors (3).

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

Structural analogs (e.g., 2-Amino-2-methyl-3-phenylpropanamide) can serve as positive controls for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.